

Chemical and Application Profile of Quinoxidine

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Compound Focus: Quinoxidine

CAS No.: 10103-89-6

Cat. No.: S589450

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Quinoxidine is a heterocyclic compound belonging to the class of quinoxaline 1,4-dioxides, which are noted for their broad spectrum of biological activity [1].

Table 1: Core Chemical and Biological Data

Aspect	Details
Chemical Name	2,3-bis(acetyloxymethyl)quinoxaline 1,4-dioxide [2]
CAS Registry Number	10103-89-6 [2] [3]
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₆ [3]
Molecular Weight	306.275 g/mol [3]
Melting Point	175-176 °C [3]
Primary Activity	Broad-spectrum antibacterial agent [1]
Key Research Area	Dual PI3K/mTOR inhibition for cancer therapy [4]

Aspect	Details
Toxicity Note	Moderately toxic by ingestion; mutation data reported [3]. Target organ is adrenal glands, with Quinoxidine being less toxic than its metabolite Dioxidine [5].

Experimental Protocols and Methodologies

The following sections outline established experimental methods for analyzing **Quinoxidine** and assessing its activity, based on published research.

Protocol 1: Quantitative Analysis via Nonaqueous Titration

This method, detailed by Granik (1974), is used for the quantitative determination of **Quinoxidine** and its metabolite, Dioxidine [6].

- **1. Principle:** The assay exploits the basic properties of the quinoxaline dioxide compounds. It involves dissolving the sample in a nonaqueous medium, which enhances the compounds' basicity, allowing for titration with a strong acid.
- **2. Materials:**
 - **Quinoxidine** standard or sample
 - Glacial acetic acid (nonaqueous solvent)
 - Perchloric acid (titrant), dissolved in acetic acid
 - Potentiometric titration apparatus OR crystal violet indicator solution
 - Burette, volumetric flasks, analytical balance
- **3. Procedure:**
 - Accurately weigh a specified amount of the **Quinoxidine** sample.
 - Dissolve the sample in a predetermined volume of glacial acetic acid.
 - If using an indicator, add a few drops of crystal violet solution. The initial color will be blue or violet.
 - Titrate with the perchloric acid solution while stirring continuously.
 - The endpoint is reached when the solution color changes from violet to blue-green (if using crystal violet), or as determined by a potentiometric inflection point.
 - Record the volume of titrant used and calculate the concentration of **Quinoxidine** against a standard [6].

Protocol 2: Assessing In Vivo Metabolism and Excretion

This protocol is based on a 1977 study investigating the pharmacokinetics of **Quinoxidine** in mice [7].

- **1. Principle:** After administration, **Quinoxidine** is rapidly deacetylated to Dioxidine in the body. This experiment tracks the excretion of these compounds in urine over time.
- **2. Materials:**
 - Laboratory mice (or other animal models)
 - **Quinoxidine** for administration (enteral or subcutaneous)
 - Metabolic cages for separate urine collection
 - Spectrochromatography system for detection and quantification [7]
- **3. Procedure:**
 - Administer a known dose of **Quinoxidine** to mice via the chosen route (e.g., subcutaneous injection).
 - House the animals in metabolic cages to collect urine samples at predetermined time intervals post-administration (e.g., 1, 7, 24 hours).
 - Analyze the urine samples using spectrochromatography to identify and quantify the presence of **Quinoxidine** and Dioxidine.
 - Key Finding: The study confirmed that **Quinoxidine** itself is not excreted in urine; instead, its metabolite, Dioxidine, is detected. The concentration of Dioxidine peaks around 1 hour post-administration and can be detected for up to 24 hours, depending on the initial dose [7].

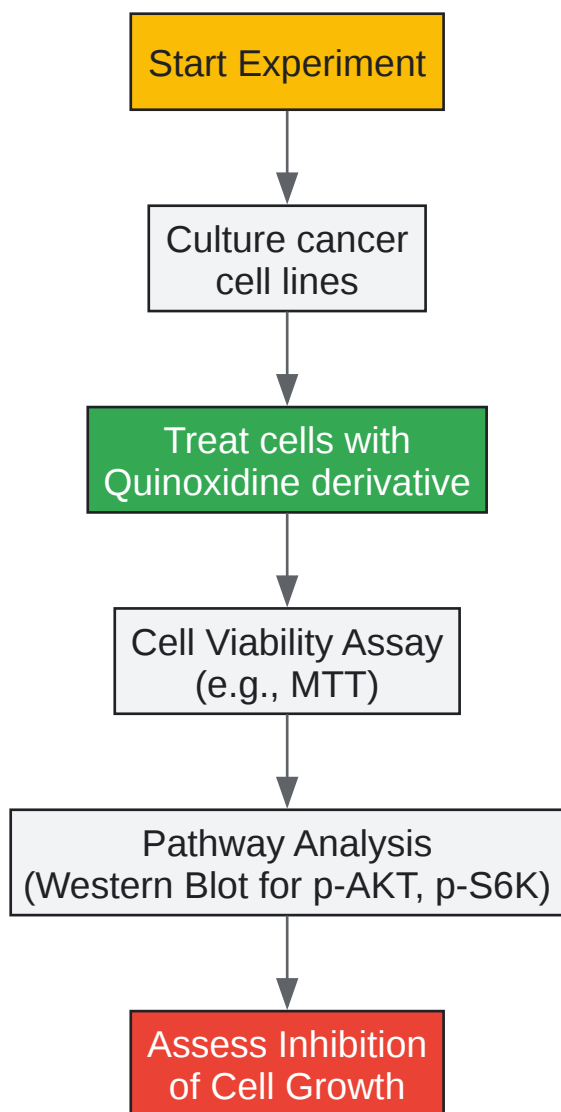
Protocol 3: Evaluating Anti-Cancer Activity via PI3K/mTOR Pathway Inhibition

While specific lab protocols for **Quinoxidine** are not detailed in the search results, its derivatives (e.g., PX866, PKI587) are established as potent dual inhibitors. The following workflow describes a general cell-based assay to assess this mechanism of action [4] [1].

- **1. Principle:** Cancer cells with dysregulated PI3K/mTOR signaling are treated with the compound. Inhibition of this pathway blocks downstream signals for cell growth and survival, which can be measured through cell viability and pathway phosphorylation.
- **2. Materials:**
 - Cancer cell lines (e.g., breast, non-small cell lung cancer)
 - 2,3-bis(acetyloxymethyl)quinoxaline 1,4-dioxide (**Quinoxidine**) or active derivative
 - Cell culture equipment and reagents
 - MTT or WST-1 cell viability assay kit
 - Antibodies for phosphorylated AKT (Ser473) and S6K, and their total proteins

- Western blot apparatus
- **3. Procedure:**
 - **Cell Culture and Treatment:** Seed cancer cells in multi-well plates. After cell attachment, treat them with a range of concentrations of **Quinoxidine** (or derivative) for 24-72 hours. Include a control group treated with vehicle only (e.g., DMSO).
 - **Cell Viability Assay (MTT):**
 - After treatment, add MTT reagent to each well and incubate to allow formazan crystal formation.
 - Solubilize the crystals and measure the absorbance at 570 nm. A decrease in absorbance in treated wells indicates reduced cell viability.
 - **Pathway Analysis (Western Blot):**
 - Lyse treated cells and extract total protein.
 - Separate proteins by SDS-PAGE and transfer to a membrane.
 - Probe the membrane with antibodies against phospho-AKT and phospho-S6K.
 - Detect the signal. A reduction in phosphorylation levels of AKT and S6K in treated cells, compared to the control, confirms inhibition of the PI3K/mTOR pathway [4].

The experimental workflow for evaluating the anti-cancer activity of Quinoxaline derivatives via PI3K/mTOR inhibition can be summarized as follows:



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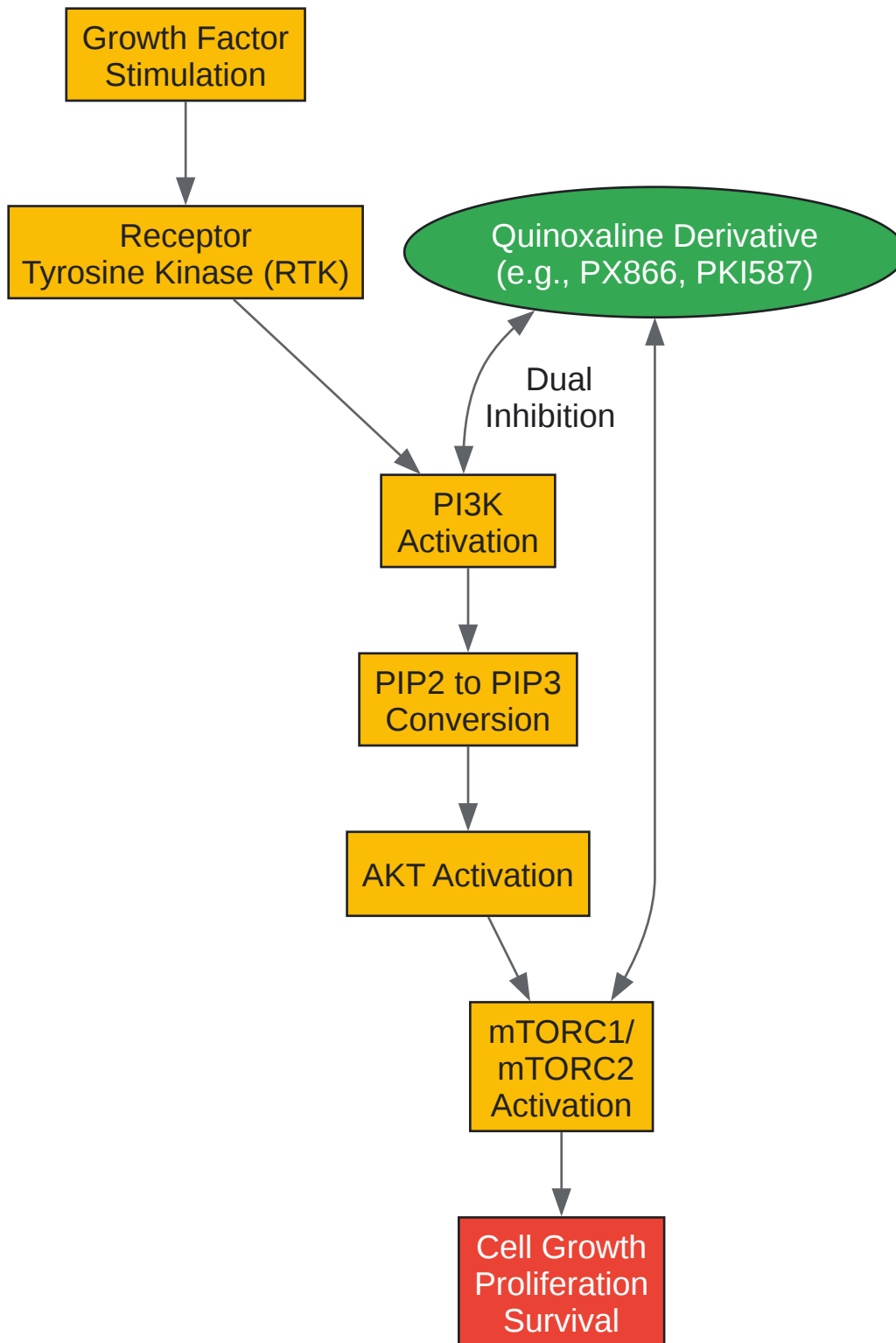
Mechanism of Action: PI3K/mTOR Pathway Inhibition

Quinoxaline derivatives represent a promising class of compounds for targeted cancer therapy. Their key mechanism involves the dual inhibition of the PI3K (Phosphoinositide 3-Kinase) and mTOR (mammalian target of rapamycin) signaling pathways [4]. These pathways are crucial for regulating cell growth, survival, and metabolism, and their dysregulation is a common feature in many cancers [4].

Compounds like PX-866 and PKI587 (also known as Gedatolisib) are potent quinoxaline-based dual inhibitors that have shown activity in preclinical models and have progressed to clinical trials for cancers

such as non-small cell lung cancer and breast cancer [4]. By blocking both PI3K and mTOR, these inhibitors effectively shut down a major pro-survival signal within cancer cells, leading to inhibited cell growth and potentially inducing apoptosis (programmed cell death) [4].

The following diagram illustrates how Quinoxaline derivatives inhibit this critical cancer signaling pathway:



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Critical Safety and Handling Notes

- **Toxicity: Quinoxidine** is classified as moderately toxic by ingestion, and mutation data has been reported [3]. Chronic toxicology studies indicate that the adrenal glands are a target organ. Notably, **Quinoxidine** is less toxic than its active metabolite, Dioxidine, with adrenal pathological signs being reversible in most animals after discontinuation of **Quinoxidine** [5].
- **Decomposition:** When heated to decomposition, it emits toxic vapors of nitrogen oxides (NO_x) [3].
- **Storage:** The container should be kept tightly closed in a dry, cool, and well-ventilated place, stored separately from foodstuff containers or incompatible materials [3].

Conclusion

Quinoxidine and its derivatives are a versatile class of compounds with well-established antibacterial properties and emerging potential in targeted cancer therapy. The provided application notes summarize its chemical identity, key analytical and biological protocols, and primary mechanism of action. Researchers should pay close attention to the compound's toxicity profile when designing experiments.

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